molecular formula C18H27FN4O2 B4089138 1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane

1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane

Cat. No.: B4089138
M. Wt: 350.4 g/mol
InChI Key: JGVLXCIFUSRHLH-UHFFFAOYSA-N
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Description

1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane is a complex organic compound that features a piperazine ring substituted with an ethyl group, a fluorine atom, and a nitro group

Properties

IUPAC Name

1-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c1-2-20-9-11-22(12-10-20)16-14-17(18(23(24)25)13-15(16)19)21-7-5-3-4-6-8-21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVLXCIFUSRHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCCCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane typically involves multiple steps, starting from commercially available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods are advantageous for scaling up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane
Reactant of Route 2
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1-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane

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